molecular formula C13H8ClF2NO B2404718 4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol CAS No. 1232818-60-8

4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol

Cat. No.: B2404718
CAS No.: 1232818-60-8
M. Wt: 267.66
InChI Key: GPOKYHINXKXHKZ-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3,4-difluoroaniline under specific conditions to form the imine linkage. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of specific biochemical pathways. The imine linkage and phenolic hydroxyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its overall behavior in various contexts.

Properties

IUPAC Name

4-chloro-2-[(3,4-difluorophenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-11(15)12(16)6-10/h1-7,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOKYHINXKXHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=CC2=C(C=CC(=C2)Cl)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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